molecular formula C20H25N3O4S2 B2543063 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 899735-01-4

2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No. B2543063
CAS RN: 899735-01-4
M. Wt: 435.56
InChI Key: KEOONPKYPILOED-UHFFFAOYSA-N
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Description

The compound 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic molecule that likely exhibits pharmacological activity due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure-activity relationships, and pharmacological evaluation, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that introduce various functional groups to the core structure. For instance, the synthesis of fluorinated 3-benzyl-5-indolecarboxamides involves the introduction of fluorinated amide substituents, which has led to the discovery of potent compounds with high enantiomeric purity . Similarly, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives incorporates a benzimidazole moiety through a molecular hybridization approach . The synthesis of heterocyclic compounds with thiophene-2-carboxamide as a starting material involves reactions with various reagents to yield pyrimidinone derivatives . These methods suggest that the synthesis of the subject compound would also require careful selection of reagents and conditions to introduce the sulfamoyl and carboxamide groups to the thiophene core.

Molecular Structure Analysis

The molecular structure of compounds similar to the subject compound has been studied using various spectroscopic techniques and molecular modeling . These studies help in understanding the conformational preferences and potential interactions of the compounds with biological targets. The subject compound's structure, featuring a thiophene ring and a benzamido linkage, suggests it may adopt specific conformations that could be key to its biological activity.

Chemical Reactions Analysis

The reactivity of compounds with carboxamide groups can be influenced by the substituents attached to the core structure. For example, the reactivity of thiophene-2-carboxamide derivatives towards different reagents leads to the formation of various heterocyclic derivatives with potential antibiotic and antibacterial properties . The subject compound's chemical reactions would likely be influenced by the presence of the sulfamoyl and benzamido groups, which could affect its reactivity and the types of derivatives it could form.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for their pharmacokinetic and pharmacodynamic profiles. Compounds with good oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties are more likely to be successful as drugs . The subject compound's properties, such as solubility, stability, and permeability, would need to be evaluated to determine its potential as a pharmacological agent.

properties

IUPAC Name

2-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-12-13(2)28-20(17(12)18(21)24)22-19(25)14-8-10-16(11-9-14)29(26,27)23(3)15-6-4-5-7-15/h8-11,15H,4-7H2,1-3H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOONPKYPILOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

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